(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromophenyl group, a pyrrolidinyl moiety, and a fluoropyrimidinyl ether linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.
Introduction of the Fluoropyrimidinyl Group: The next step involves the introduction of the 6-ethyl-5-fluoropyrimidin-4-yl group. This is typically done through a nucleophilic substitution reaction where the pyrrolidinyl intermediate reacts with a fluoropyrimidine derivative.
Bromophenyl Group Addition: Finally, the bromophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenylboronic acid or a bromophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activities, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- (2-Bromophenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
What sets (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups. The presence of both a bromophenyl and a fluoropyrimidinyl group provides unique reactivity and biological activity profiles. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQQDYJUKDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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